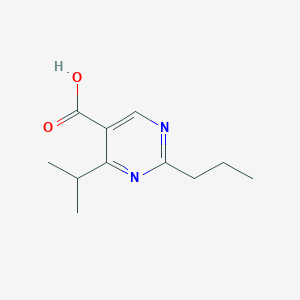
4-Isopropyl-2-propylpyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyl-2-propylpyrimidine-5-carboxylic acid is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by its unique structure, which includes isopropyl and propyl groups attached to the pyrimidine ring, along with a carboxylic acid functional group. Its molecular formula is C11H16N2O2, and it has a molecular weight of 208.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-Isopropyl-2-propylpyrimidine-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for anti-inflammatory and antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid involves its interaction with molecular targets, such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the pyrimidine ring can engage in π-π stacking and other non-covalent interactions. These interactions modulate the activity of target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
- 2,4-Dimethylpyrimidine-5-carboxylic acid
- 4-Ethyl-2-propylpyrimidine-5-carboxylic acid
- 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid
Comparison: 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and binding affinities, making it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
4-propan-2-yl-2-propylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c1-4-5-9-12-6-8(11(14)15)10(13-9)7(2)3/h6-7H,4-5H2,1-3H3,(H,14,15) |
InChI Key |
WCQHUQWOFHCBQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=C(C(=N1)C(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















